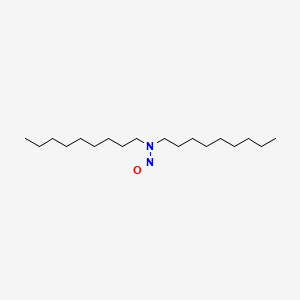

N-Nitroso-N,N-dinonylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Nitroso-N,N-dinonylamine is a stable product in a radiolysis reaction . It has a molecular weight of 298.51 and a molecular formula of C18H38N2O . It is primarily used for research purposes .

Synthesis Analysis

Nitrosamines, including N-Nitroso-N,N-dinonylamine, are typically formed from the reaction of nitrites and secondary amines . The nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2). Nitrous acid is formed, but it reacts further with acid to make water and the nitrosonium cation .Molecular Structure Analysis

N-Nitroso-N,N-dinonylamine contains a total of 58 bonds; 20 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, and 1 N-nitroso group (aliphatic) . The molecule consists of 38 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis

The nitrosonium cation is electron deficient and is a very good electrophile, very susceptible to attack by a nucleophile. When the nucleophile is an amine, the product (after loss of an H+ from the amine nitrogen) is called an N-nitrosoamine .Physical And Chemical Properties Analysis

N-Nitroso-N,N-dinonylamine is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .Wissenschaftliche Forschungsanwendungen

Research Tool in Laboratory Studies N-Nitroso-N,N-dinonylamine, like other nitrosamines, has been employed in laboratory research to induce tumors in experimental animals. This application is primarily for understanding the carcinogenic mechanisms and studying potential therapeutic interventions. Such substances are detected in various food items as a result of nitrosation of amines present in those products, and their presence in rubber products is also noted. These compounds are known for their ability to irritate the skin and eyes and potentially harm the liver and kidneys. They are mutagenic in animals and are reasonably anticipated to be carcinogens in humans (NCI05, 2020).

Water Treatment and Environmental Concerns N-Nitroso-N,N-dinonylamine can be a byproduct of water treatment processes. Specifically, studies have highlighted the formation of N-nitrosodimethylamine (NDMA), a related compound, from the reaction of monochloramine, indicating it as a potential disinfection by-product. The formation of such compounds in water treatment facilities is a significant environmental concern due to their carcinogenic nature. This formation is influenced by the concentration of monochloramine and the presence of precursors in the water. Understanding these formation pathways is crucial for developing strategies to mitigate the presence of such harmful compounds in treated water (Choi & Valentine, 2002).

Wirkmechanismus

Target of Action

N-Nitroso-N,N-dinonylamine is a stable product in a radiolysis reaction

Mode of Action

The N-nitroso compounds, which include N-Nitroso-N,N-dinonylamine, have been demonstrated to be carcinogenic, mutagenic, and teratogenic in various animal species . They are stable at physiological pH and are metabolized by microsomal mixed function oxidases .

Biochemical Pathways

Significant developments in the chemistry and biochemistry of nitrosamines and other N-nitroso compounds have been observed . The biochemistry of the alpha-hydroxylation of simple nitrosamines and other biochemical activation pathways applicable to nitrosamines containing OH, C=O, and other groups is much better understood .

Pharmacokinetics

The presence of N-nitrosamines in drug products is currently an area of high regulatory and industry scrutiny . The concern for N-nitrosamines leaching into pharmaceutical products from container closure systems has been reduced significantly by advances in curing systems for elastomeric components .

Result of Action

The result of acute poisoning of rats by nitrosodimethylamine was extensive liver necrosis, which led rapidly to their death . With chronic administration to rats, a natural supplement to the acute study that produced such significant results, Magee and Barnes began an increasingly intense examination of the toxicology of N-nitroso compounds .

Action Environment

It’s known that the risk management and testing approaches being suggested are familiar to the inhalation product industry, which has for many years used such approaches to lower or eliminate the risk of trace levels of n-nitrosamines as potential leachables from inhaler and nasal product components .

Zukünftige Richtungen

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny . It would be desirable to have an inhibitor which could be added to the formulation to minimize nitrosamine formation . This work demonstrates, for the first time, that the inhibition of nitrosamine formation in oral solid dosage forms is indeed feasible with suitable inhibitors .

Eigenschaften

IUPAC Name |

N,N-di(nonyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPXOAQLARIGFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(CCCCCCCCC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696589 |

Source

|

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso-N,N-dinonylamine | |

CAS RN |

84424-96-4 |

Source

|

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)